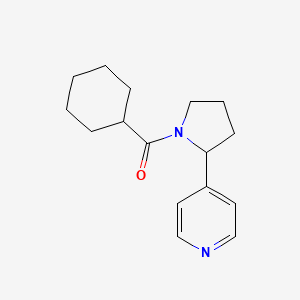
(2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone, also known as PTPM, is a chemical compound that belongs to the class of pyrrolidine derivatives. PTPM has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications in the treatment of various diseases.
Scientific Research Applications
(2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone has been extensively studied for its potential therapeutic applications in the treatment of various diseases. Some of the research areas include:
1. Cancer: (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. The mechanism of action involves the inhibition of the STAT3 signaling pathway, which is involved in cancer cell proliferation and survival.
2. Neurodegenerative diseases: (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. The mechanism of action involves the inhibition of oxidative stress and inflammation, which are involved in the pathogenesis of these diseases.
3. Inflammatory diseases: (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone has been shown to have anti-inflammatory effects in animal models of rheumatoid arthritis and colitis. The mechanism of action involves the inhibition of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Mechanism of Action
The mechanism of action of (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone involves the inhibition of various signaling pathways, including the STAT3, NF-κB, and PI3K/Akt pathways. (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone binds to the active site of the target protein and inhibits its activity. The specific binding affinity and selectivity of (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone for its target protein depend on the chemical structure of the compound and the target protein.
Biochemical and Physiological Effects:
(2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone has been shown to have various biochemical and physiological effects, including:
1. Inhibition of cell proliferation: (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone inhibits the growth of various cancer cells by inducing cell cycle arrest and apoptosis.
2. Neuroprotection: (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone protects neurons from oxidative stress and inflammation, which are involved in the pathogenesis of neurodegenerative diseases.
3. Anti-inflammatory effects: (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone inhibits the production of pro-inflammatory cytokines, which are involved in the pathogenesis of inflammatory diseases.
Advantages and Limitations for Lab Experiments
(2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone has several advantages for lab experiments, including:
1. High potency: (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone has high potency in inhibiting various target proteins, which makes it a valuable tool for studying the role of these proteins in various diseases.
2. Selectivity: (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone has high selectivity for its target proteins, which reduces the risk of off-target effects.
3. Stability: (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone is stable under physiological conditions, which makes it suitable for in vivo studies.
The limitations of (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone for lab experiments include:
1. Low solubility: (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone has low solubility in water, which makes it difficult to use in aqueous solutions.
2. Toxicity: (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone has been shown to have cytotoxic effects at high concentrations, which limits its use in in vivo studies.
Future Directions
(2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone has significant potential for therapeutic applications in the treatment of various diseases. Some of the future directions for research include:
1. Optimization of chemical structure: The chemical structure of (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone can be optimized to improve its potency, selectivity, and solubility.
2. In vivo studies: Further in vivo studies are needed to evaluate the efficacy and safety of (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone in animal models of various diseases.
3. Clinical trials: Clinical trials are needed to evaluate the efficacy and safety of (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone in humans.
4. Combination therapy: (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone can be used in combination with other drugs to improve its efficacy and reduce toxicity.
Conclusion:
(2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone is a promising chemical compound that has significant potential for therapeutic applications in the treatment of various diseases. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone have been discussed in this paper. Further research is needed to optimize the chemical structure of (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone and evaluate its efficacy and safety in animal models and humans.
Synthesis Methods
The synthesis of (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone involves the reaction of 2-mercaptobenzothiazole with 2-bromo-4-picoline, followed by the reaction with pyrrolidine and then the reaction with 2-bromo-5-nitropyridine. The final product is obtained by reduction with sodium borohydride. The yield of (2-Pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone is approximately 60%, and the purity can be improved by recrystallization.
properties
IUPAC Name |
(2-pyridin-4-ylpyrrolidin-1-yl)-thiophen-2-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2OS/c17-14(13-4-2-10-18-13)16-9-1-3-12(16)11-5-7-15-8-6-11/h2,4-8,10,12H,1,3,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYUPINYGZZQGAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


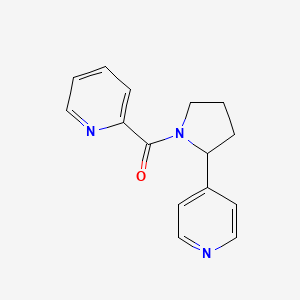
![1-[3-(1H-benzimidazol-2-yl)piperidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B7493457.png)


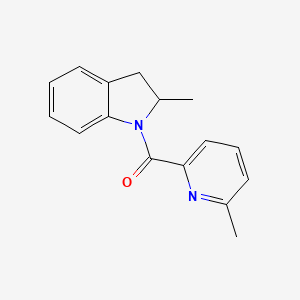
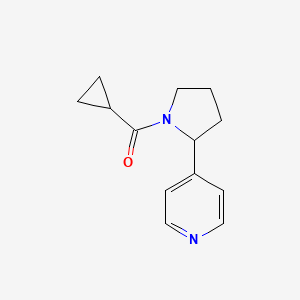
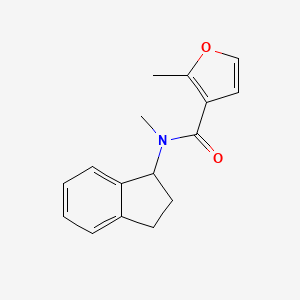
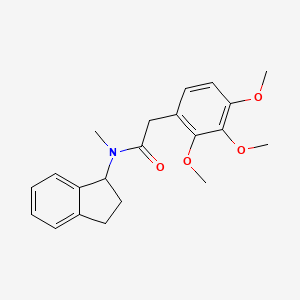

![1-[4-(2-Ethylpiperidine-1-carbonyl)piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B7493506.png)

